(3-Methylbenzyl)Triphenylphosphonium Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.ClH/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGXYYYYKUGPPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369264 | |

| Record name | [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63368-37-6 | |

| Record name | Phosphonium, [(3-methylphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63368-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHYLBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methylbenzyl)Triphenylphosphonium Chloride physical properties

An In-depth Technical Guide to the Physical Properties of (3-Methylbenzyl)triphenylphosphonium Chloride

Section 1: Introduction and Strategic Overview

This compound is a quaternary phosphonium salt, a class of compounds distinguished by a central phosphorus atom bonded to four organic residues, bearing a net positive charge. This particular salt is a crucial reagent in synthetic organic chemistry, primarily serving as a stable and readily handled precursor for the generation of the corresponding phosphonium ylide. These ylides are the cornerstone of the Wittig reaction, a powerful and widely utilized method for the synthesis of alkenes from carbonyl compounds.

This guide provides a comprehensive examination of the core physical, chemical, and spectroscopic properties of this compound. The content herein is curated for researchers and drug development professionals, emphasizing not just the data, but the scientific principles that underpin these properties and their implications for practical application in a laboratory setting. We will explore its structural attributes, characteristic spectroscopic signatures, and the protocols for its synthesis and safe handling.

Section 2: Chemical Identity and Molecular Structure

The structural foundation of this compound is a tetrahedral phosphorus cation, coordinated to three phenyl rings and one 3-methylbenzyl group, with a chloride anion providing charge balance.

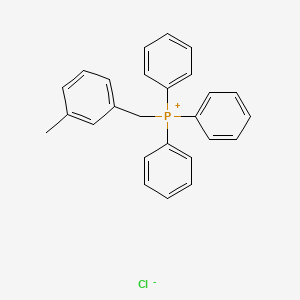

Caption: Molecular structure of this compound.

The key identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 63368-37-6 | [1] |

| Molecular Formula | C₂₆H₂₄ClP | [1] |

| Molecular Weight | 402.90 g/mol | [1] |

| IUPAC Name | [(3-Methylphenyl)methyl]triphenylphosphanium chloride | |

| Alternate Names | Phosphonium, [(3-methylphenyl)methyl]triphenyl-, chloride | [1] |

Section 3: Physicochemical Properties

The physical state and behavior of this compound are dictated by its ionic, salt-like nature. These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Observation / Value | Rationale & Comparative Context |

| Appearance | White to off-white crystalline powder | The ionic lattice structure and organic nature result in a solid, crystalline appearance, typical for phosphonium salts like its parent compound, benzyltriphenylphosphonium chloride. |

| Melting Point | High, likely >240 °C; decomposes | As an ionic salt, it possesses a high lattice energy requiring significant thermal energy to disrupt. The 4-methyl isomer melts at 240-241 °C[2], while the unsubstituted benzyltriphenylphosphonium chloride melts at or above 300 °C. The 3-methyl derivative is expected to fall within this range. |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, CHCl₃, CH₃CN). Soluble in water. | The charged phosphonium center facilitates dissolution in polar solvents. While many phosphonium salts are water-soluble, the presence of four large hydrophobic aromatic groups can limit this. The related (3-methoxybenzyl) derivative is noted for enhanced solubility in organic solvents[3]. |

| Stability | Hygroscopic. Incompatible with strong bases and oxidizing agents. | The ionic nature attracts atmospheric water. The benzylic protons are acidic (pKa ~20-30 in DMSO) and will be readily abstracted by strong bases to form the corresponding ylide. |

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity. The expected spectral characteristics are detailed below, based on the known behavior of its constituent functional groups and data from closely related analogs.

4.1: ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the presence of all structural components.

-

Triphenylphosphine Protons (Ar-H): A complex multiplet is expected in the range of δ 7.6-7.9 ppm, integrating to 15 hydrogens. These correspond to the protons on the three phenyl rings directly attached to the phosphorus atom.

-

3-Methylbenzyl Protons (Ar-H): Four protons on the methyl-substituted benzyl ring will appear as a set of multiplets between δ 6.8-7.3 ppm. The substitution pattern prevents simple first-order splitting.

-

Benzylic Protons (P-CH₂-Ar): A characteristic doublet is expected around δ 5.5-5.7 ppm, integrating to 2 hydrogens. The signal is split by the phosphorus atom (²J(P,H) coupling), with a typical coupling constant of ~14-16 Hz. For comparison, the benzylic protons in the parent benzyltriphenylphosphonium chloride appear as a doublet at δ 5.56 ppm.

-

Methyl Protons (Ar-CH₃): A sharp singlet integrating to 3 hydrogens will be observed around δ 2.3-2.4 ppm, consistent with a methyl group attached to an aromatic ring.

4.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework and the influence of the phosphorus atom.

-

Aromatic Carbons: Multiple signals are expected in the δ 115-135 ppm region.

-

The ipso-carbons of the three phenyl rings (directly attached to P) will appear as a doublet around δ 117-119 ppm with a large coupling constant (¹J(P,C) ≈ 85-90 Hz)[4].

-

The other phenyl carbons will show smaller P-C couplings.

-

The carbons of the 3-methylbenzyl ring will also appear in this region, with the methyl-bearing carbon appearing around δ 138-140 ppm.

-

-

Benzylic Carbon (P-CH₂-Ar): A prominent doublet is expected around δ 30-32 ppm, showing a strong one-bond coupling to phosphorus (¹J(P,C) ≈ 45-50 Hz)[4].

-

Methyl Carbon (Ar-CH₃): A singlet will be present around δ 21-22 ppm.

4.3: ³¹P NMR Spectroscopy

Phosphorus-31 NMR is the most direct method for characterizing phosphonium salts.

-

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

-

For benzyltriphenylphosphonium chloride, this signal appears at δ 23.8 ppm (relative to 85% H₃PO₄)[5]. The chemical shift for the 3-methyl derivative is expected to be very similar, likely within δ 23-25 ppm, as the methyl group is remote from the phosphorus center and has a minimal electronic effect on it. This distinct chemical shift confidently identifies the compound as a tetracoordinate phosphonium species[6].

4.4: Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their vibrational frequencies.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretching: A series of sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

P⁺-C Vibrations: A key diagnostic peak for the triphenylphosphonium moiety is the P⁺-phenyl vibration, which appears as a strong, sharp band around 1435-1440 cm⁻¹[7]. Another characteristic P-C vibration can be found near 1110 cm⁻¹[7].

Section 5: Experimental Methodologies

5.1: Synthesis Protocol

The synthesis of this compound is a standard Sₙ2 reaction. The nucleophilic triphenylphosphine attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

3-Methylbenzyl chloride (1.0 eq)[8]

-

Triphenylphosphine (1.0 eq)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Diethyl ether or Petroleum ether (for washing)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to dissolve the triphenylphosphine. The concentration is typically in the range of 0.2-0.5 M.

-

Reagent Addition: Add 3-methylbenzyl chloride (1.0 eq) to the stirring solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 111 °C for toluene). The product is typically insoluble in toluene and will begin to precipitate out of the solution as a white solid as the reaction progresses.

-

Reaction Monitoring & Completion: Allow the reaction to proceed at reflux for 12-24 hours. The reaction can be monitored by the extent of solid precipitation.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid product by vacuum filtration using a Buchner funnel. c. Wash the filter cake sequentially with small portions of cold toluene and then diethyl ether (or petroleum ether) to remove any unreacted starting materials and impurities. d. Dry the resulting white solid under vacuum to yield the final product.

Causality and Rationale:

-

Solvent Choice: Toluene is an excellent choice as it is relatively non-polar, allowing the highly polar phosphonium salt product to precipitate, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.

-

Inert Atmosphere: While not strictly necessary for all phosphonium salt preparations, an inert atmosphere prevents the potential oxidation of triphenylphosphine to triphenylphosphine oxide, especially at elevated temperatures.

-

Washing: Washing with a non-polar solvent like diethyl ether is crucial to remove residual non-polar starting materials (triphenylphosphine and 3-methylbenzyl chloride) from the highly polar ionic product.

5.2: Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 6: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound. The safety profile is based on data for analogous benzyltriphenylphosphonium salts.

-

Hazard Profile: Benzylphosphonium salts are generally classified as toxic. They can be fatal if swallowed or inhaled and cause serious eye damage. They may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Ensure containers are tightly closed after use to prevent moisture absorption.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The compound is hygroscopic; therefore, storage in a desiccator or a controlled-atmosphere glovebox is recommended for long-term stability.

Section 7: Conclusion

This compound is a stable, crystalline solid that serves as an invaluable precursor in organic synthesis. Its physical properties are defined by its ionic character, leading to a high melting point and solubility in polar organic solvents. Its identity and purity can be rigorously confirmed by a suite of spectroscopic techniques, most notably ³¹P NMR, which shows a characteristic signal around δ 24 ppm, and ¹H NMR, which displays a unique doublet for the benzylic protons. The straightforward synthesis and well-defined characteristics of this reagent solidify its role as a reliable tool for the construction of complex molecular architectures via the Wittig reaction.

References

-

SpectraBase. (n.d.). 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: Adamantyl-Gold-Carbene Intermediates by C-H Activation. Retrieved from [Link]

-

SpectraBase. (n.d.). 13C{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]

-

Boldt, A. M., & Gentry, E. C. (n.d.). Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). (m-methylbenzyl)triphenylphosphonium chloride - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-Methylbenzyl)triphenylphosphonium Chloride for Advanced Organic Synthesis

This guide provides an in-depth technical overview of (3-Methylbenzyl)triphenylphosphonium chloride (CAS Number 63368-37-6), a versatile phosphonium salt widely employed as a Wittig reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, reactivity, and practical application of this reagent, offering field-proven insights to empower your synthetic strategies.

Introduction: The Strategic Importance of this compound

This compound is a key building block for the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Its primary utility lies in the Wittig reaction, a Nobel Prize-winning methodology that converts aldehydes and ketones into alkenes with high regioselectivity.[1][2] The presence of the 3-methylbenzyl group allows for the introduction of a substituted styrenyl moiety, a common structural motif in biologically active compounds.

This guide will navigate the essential technical aspects of this reagent, from its preparation to its application in stereoselective olefin synthesis, providing a comprehensive resource for its effective utilization in the laboratory.

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the quaternization of triphenylphosphine.[3] This SN2 reaction involves the nucleophilic attack of triphenylphosphine on 3-methylbenzyl chloride.

Step-by-Step Synthesis Protocol

Reaction: (C₆H₅)₃P + 3-CH₃C₆H₄CH₂Cl → [(C₆H₅)₃P⁺CH₂C₆H₄-3-CH₃]Cl⁻

Materials:

-

Triphenylphosphine (PPh₃)

-

3-Methylbenzyl chloride

-

Toluene (or other suitable solvent like acetonitrile or chloroform)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Add 3-methylbenzyl chloride (1.0 to 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain a white, crystalline solid.

Causality Behind Experimental Choices: The choice of an anhydrous solvent is crucial to prevent side reactions. Toluene is often selected for its appropriate boiling point and its ability to precipitate the product upon formation, driving the reaction to completion. Refluxing ensures a sufficient reaction rate for the SN2 displacement.

Physicochemical and Spectroscopic Properties

Accurate characterization of the phosphonium salt is essential for its effective use. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 63368-37-6 | [6] |

| Molecular Formula | C₂₆H₂₄ClP | [6] |

| Molecular Weight | 402.90 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | Data not consistently available, typically high for phosphonium salts. | |

| Solubility | Soluble in polar organic solvents like dichloromethane, chloroform, and DMF. Sparingly soluble in toluene and ether. | |

| Stability | Hygroscopic; should be stored in a cool, dry place under an inert atmosphere.[8][9] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the triphenylphosphine and the 3-methylbenzyl groups, as well as the benzylic methylene protons. The methylene protons typically appear as a doublet due to coupling with the phosphorus atom.[10]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons and the methyl and methylene carbons of the 3-methylbenzyl group.[11]

-

³¹P NMR: The phosphorus-31 NMR spectrum exhibits a single resonance characteristic of a tetracoordinate phosphonium salt. For the analogous benzyltriphenylphosphonium chloride, the chemical shift is reported at approximately +23.8 ppm (relative to 85% H₃PO₄).[12] A similar shift is expected for the 3-methylbenzyl derivative.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the P-C bond (around 1436 and 1107 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[13]

The Wittig Reaction: Mechanism and Stereochemistry

The power of this compound lies in its conversion to the corresponding phosphorus ylide, which then engages in the Wittig reaction.

Ylide Generation

The phosphonium salt is deprotonated at the benzylic position using a strong base to generate the nucleophilic ylide. The choice of base and solvent is critical and influences the reactivity and stereoselectivity of the subsequent olefination.

Common Bases:

-

Strong, non-nucleophilic bases: n-Butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK) are commonly used for complete deprotonation.[14]

-

Weaker bases: In some cases, concentrated aqueous solutions of sodium hydroxide (NaOH) can be effective, particularly in biphasic systems.[15]

Solvents:

-

Anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO) are typically employed to prevent quenching of the highly reactive ylide.

Expert Insight: The ylide derived from this compound is classified as a semi-stabilized ylide .[1] The phenyl ring provides some resonance stabilization to the adjacent carbanion, but it is less pronounced than with strongly electron-withdrawing groups (e.g., esters or ketones). This classification has important implications for stereoselectivity.

Reaction Mechanism and Stereochemical Control

The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[1][16]

Caption: The Wittig Reaction Workflow.

For semi-stabilized ylides like the one derived from this compound, the Wittig reaction often yields a mixture of (E)- and (Z)-alkenes, with selectivity being highly dependent on the reaction conditions and the structure of the carbonyl compound.[1] Generally, reactions with aromatic aldehydes tend to show poor to moderate stereoselectivity.

Experimental Protocol: Synthesis of 3-Methylstilbene

This section provides a detailed, self-validating protocol for the synthesis of 3-methylstilbene via the Wittig reaction of this compound with benzaldehyde.

Materials and Reagents

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or ethanol for recrystallization

Step-by-Step Procedure

Caption: Experimental Workflow for 3-Methylstilbene Synthesis.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.2 g, 3.0 mmol) and freshly distilled benzaldehyde (e.g., 0.265 g, 2.5 mmol) in 10 mL of dichloromethane.

-

Ylide Generation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide (e.g., 2.0 mL) dropwise over 5-10 minutes. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of benzaldehyde.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with 10 mL of water and 10 mL of dichloromethane. Shake well and allow the layers to separate.

-

Extraction: Collect the lower organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane.

-

Washing: Combine the organic layers and wash them twice with 15 mL of water to remove any remaining sodium hydroxide and triphenylphosphine oxide byproducts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of (E)- and (Z)-3-methylstilbene, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate mixture) or by recrystallization from a suitable solvent like ethanol.

Reactivity, Scope, and Limitations

The (3-methylbenzyl)triphenylphosphonium ylide exhibits broad reactivity with a range of aldehydes and, to a lesser extent, ketones.

-

Aldehydes: It reacts efficiently with both aromatic and aliphatic aldehydes. Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups are generally good substrates.[17]

-

Ketones: Reactions with ketones are typically slower and may require more forcing conditions due to increased steric hindrance and lower electrophilicity of the carbonyl carbon.[3]

-

Functional Group Tolerance: The Wittig reaction is known for its excellent functional group tolerance. Esters, amides, ethers, and nitro groups are generally compatible with the reaction conditions.[1]

Limitations:

-

Stereoselectivity: As a semi-stabilized ylide, achieving high stereoselectivity for either the (E) or (Z) isomer can be challenging. The product is often a mixture of both.

-

Steric Hindrance: Highly sterically hindered ketones may fail to react or give low yields.

-

Byproduct Removal: The removal of the triphenylphosphine oxide byproduct can sometimes be difficult, although it is often achievable through careful chromatography or recrystallization.

Safety and Handling

This compound, like other phosphonium salts, requires careful handling in a laboratory setting.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It is also hygroscopic and should be protected from moisture.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[18]

-

Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[9]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. This may involve dissolving the compound in a combustible solvent for incineration.[19]

Conclusion

This compound is a valuable and reliable reagent for the synthesis of 3-methyl-substituted stilbenes and related alkenes via the Wittig reaction. Its straightforward synthesis, broad substrate scope with aldehydes, and good functional group tolerance make it a powerful tool for organic chemists. While its semi-stabilized nature often leads to mixtures of alkene stereoisomers, understanding the principles outlined in this guide will enable researchers to effectively utilize this reagent in the design and execution of complex synthetic routes.

References

-

Boldt, A. M. et al. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Supporting Information for:. The Royal Society of Chemistry. Retrieved from [Link]

-

Boldt, A. M. et al. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

(n.d.). 8. Wittig Reaction. Web Pages. Retrieved from [Link]

-

(n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

(n.d.). H-1 NMR Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Batey, R. A., et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. Retrieved from [Link]

-

(2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Odinity. (2013, November 16). Wittig Synthesis of Alkenes. Retrieved from [Link]

-

(n.d.). 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:63368-37-6 | (3-Methylbenzyl)(triphenyl)phosphonium chloride. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

-

Arkat USA. (n.d.). One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Retrieved from [Link]

-

(n.d.). Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzyl‐triphenylphosphonium chloride and.... Retrieved from [Link]

-

(n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). (m-methylbenzyl)triphenylphosphonium chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN103275123A - Preparation method of triphenylmethylphosphonium chloride.

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

AMyD. (n.d.). Infrared Spectra of Some Organic Compounds of Group VB Elements. Retrieved from [Link]

-

YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. sciepub.com [sciepub.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. acadiau.ca [acadiau.ca]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. P-31 NMR Spectrum [acadiau.ca]

- 13. researchgate.net [researchgate.net]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to the Synthesis of (3-Methylbenzyl)triphenylphosphonium Chloride

Introduction

(3-Methylbenzyl)triphenylphosphonium chloride is a crucial phosphonium salt that serves as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction. The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high stereo- and regioselectivity.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

The fundamental approach to synthesizing phosphonium salts involves the quaternization of a phosphine, typically triphenylphosphine, with an appropriate alkyl halide.[5] In the case of this compound, this involves the reaction of triphenylphosphine with 3-methylbenzyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride.

This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and discuss best practices for purification and characterization to ensure the high purity required for subsequent applications.

Mechanistic Insights: The SN2 Pathway

The synthesis of this compound is a classic example of an SN2 reaction. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the methylene carbon of 3-methylbenzyl chloride.

-

Transition State: A trigonal bipyramidal transition state is formed, where the phosphorus-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond.

-

Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of the stable, tetra-substituted phosphonium salt.

The reaction is typically carried out in a suitable solvent that can stabilize the charged transition state, such as chloroform or toluene.[6] The rate of reaction is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[5] While chlorides are less reactive than bromides or iodides, the reaction can be driven to completion by using appropriate reaction conditions, such as elevated temperatures.[5]

Visualizing the Reaction Mechanism

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbenzyl chloride | 140.61 | 10.0 g | 0.071 mol |

| Triphenylphosphine | 262.29 | 18.6 g | 0.071 mol |

| Toluene | - | 150 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 18.6 g (0.071 mol) of triphenylphosphine in 150 mL of dry toluene.

-

Addition of Alkyl Halide: To this solution, add 10.0 g (0.071 mol) of 3-methylbenzyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The product will begin to precipitate out of the solution as a white solid.

-

Cooling and Filtration: After the reflux period, allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether or toluene to remove any unreacted starting materials.[7]

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Visualizing the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification Strategies

The primary impurities in the crude product are unreacted triphenylphosphine and potentially triphenylphosphine oxide (TPPO) if any oxidation has occurred.

-

Washing/Trituration: Washing the crude product with a non-polar solvent like diethyl ether or toluene is effective for removing the non-polar triphenylphosphine.[7]

-

Recrystallization: For higher purity, recrystallization can be employed. A suitable solvent system must be determined empirically, but combinations like toluene/ethyl acetate/diethyl ether have been reported to be effective for phosphonium salts.[7]

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. The reported melting point for this compound is typically in the range of 298-302°C. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic peaks for the aromatic protons of the triphenylphosphonium and 3-methylbenzyl groups, as well as a singlet for the benzylic methylene protons and the methyl group. |

| ³¹P NMR Spectroscopy | Phosphorus NMR is a powerful tool for characterizing phosphonium salts. A single peak in the expected chemical shift range (typically around +20 to +30 ppm) confirms the formation of the phosphonium salt. |

| FT-IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the P-Ph bonds and the aromatic C-H bonds. |

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

Triphenylphosphine: Can cause skin and eye irritation.[8][9][10] It is also harmful if swallowed.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][11]

-

3-Methylbenzyl Chloride: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. All handling should be done in a fume hood with appropriate PPE.

-

This compound: May be harmful if swallowed or inhaled. Avoid creating dust and handle with care.[11]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]

Conclusion

The synthesis of this compound is a straightforward yet crucial procedure for chemists engaged in organic synthesis, particularly for those utilizing the Wittig reaction. By understanding the underlying SN2 mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably prepare this important reagent in high purity. Proper characterization is essential to ensure the quality of the phosphonium salt, which will directly impact the success of subsequent synthetic transformations.

References

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

BYJU'S. Wittig Reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- Google Patents.

-

Reddit. purification of phosphonium hydride salts : r/Chempros. [Link]

-

The Royal Society of Chemistry. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. [Link]

-

European Patent Office. Process for the preparation of phosphonium salts - EP 0675130 A2. [Link]

-

Loba Chemie. TRIPHENYL PHOSPHINE EXTRA PURE MSDS. [Link]

-

ResearchGate. Synthesis of benzyl‐triphenylphosphonium chloride and.... [Link]

-

ResearchGate. AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS. [Link]

-

Chem-Station. Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. [Link]

-

ARKAT USA. One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. [Link]

-

PubChem. Benzyltriphenylphosphonium chloride. [Link]

-

MDPI. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. aksci.com [aksci.com]

The Wittig Reaction with Substituted Benzyl Phosphonium Salts: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliable and stereoselective synthesis of alkenes from carbonyl compounds.[1] Its application is particularly vital in the pharmaceutical industry, where the precise construction of carbon-carbon double bonds is fundamental to the architecture of complex drug molecules.[2][3] This guide provides a deep dive into the mechanistic nuances of the Wittig reaction, with a specific focus on semi-stabilized ylides derived from substituted benzyl phosphonium salts. We will move beyond a simple recitation of steps to explore the underlying principles governing reactivity and stereoselectivity, including the profound influence of electronic and steric effects imparted by substituents on the benzyl moiety. This paper will dissect the modern understanding of the reaction pathway, emphasizing the transition from the classical betaine model to the now widely accepted oxaphosphetane-mediated [2+2] cycloaddition mechanism. Furthermore, we will examine how reaction conditions, particularly the presence or absence of lithium salts, can be manipulated to control stereochemical outcomes, culminating in a detailed, field-proven experimental protocol.

The Core Mechanism Revisited: From Betaine to Oxaphosphetane

The Wittig reaction transforms an aldehyde or ketone into an alkene through its interaction with a phosphorus ylide (also known as a phosphorane).[2][4][5] The thermodynamic driving force for this transformation is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5][6][7]

Ylide Formation

The journey begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide—in this case, a substituted benzyl halide.[5][8][9] The presence of the positively charged phosphorus atom significantly increases the acidity of the adjacent benzylic protons. Subsequent deprotonation with a strong base (e.g., n-butyllithium, sodium hydride) generates the nucleophilic phosphorus ylide.[5][9][10] The ylide is a resonance-stabilized species, existing as a hybrid of a neutral, double-bonded form (the ylene) and a zwitterionic form (the ylide), with the latter better representing its nucleophilic character at the carbon atom.[5][7]

The Central [2+2] Cycloaddition

For many years, the mechanism was postulated to proceed through a zwitterionic betaine intermediate.[5][6] However, extensive mechanistic studies, including ³¹P-NMR spectroscopy, have provided strong evidence against a long-lived betaine intermediate in salt-free conditions.[11][12] The modern consensus, championed by the work of Vedejs and others, supports a concerted [2+2] cycloaddition mechanism.[11][13] In this model, the ylide and the carbonyl compound directly form a four-membered ring intermediate known as an oxaphosphetane.[6][11][14][15] This cycloaddition is believed to occur via a puckered, four-centered transition state.[7][16]

Stereospecific Decomposition

The oxaphosphetane intermediate is generally unstable and rapidly decomposes in an irreversible, stereospecific syn-elimination to yield the alkene and triphenylphosphine oxide.[14][16] The geometry of the oxaphosphetane directly dictates the stereochemistry of the resulting alkene. A cis-oxaphosphetane decomposes to a (Z)-alkene, while a trans-oxaphosphetane yields an (E)-alkene. Therefore, understanding the factors that control the formation of the diastereomeric oxaphosphetanes is paramount to controlling the final product's stereochemistry.

}

Figure 1. General Wittig reaction mechanism, from phosphonium salt to alkene.

The Role of Benzyl Substituents: A Study in Control

Benzyl-substituted ylides are classified as "semi-stabilized" because the phenyl ring offers moderate resonance stabilization, placing them between highly reactive "unstabilized" alkyl ylides and less reactive "stabilized" ylides bearing strong electron-withdrawing groups (EWGs) like esters or ketones.[11] This intermediate status makes their stereoselectivity highly sensitive to electronic and steric perturbations from substituents on the benzyl ring.

Electronic Effects on Stereoselectivity

The electronic nature of the substituent on the benzyl ring directly modulates the stability and reactivity of the ylide, which in turn influences the reversibility of the oxaphosphetane formation—the key determinant of stereoselectivity.

-

Unstabilized Ylides (Alkyl groups): These are highly reactive. The initial [2+2] cycloaddition to form the oxaphosphetane is rapid and irreversible.[17] The reaction is under kinetic control, and the stereochemical outcome is determined by the lowest energy transition state. This typically favors the cis-oxaphosphetane, leading to the (Z)-alkene as the major product.[4][7]

-

Stabilized Ylides (EWG groups): These ylides are less nucleophilic and less reactive. The initial cycloaddition is slower and, crucially, reversible.[4][7] This allows the initially formed cis- and trans-oxaphosphetanes to equilibrate. The more thermodynamically stable trans-oxaphosphetane predominates, leading to the selective formation of the (E)-alkene.[11][18]

-

Semi-Stabilized Ylides (Benzyl groups): These exist in a delicate balance. For a standard benzyl ylide, the reaction often shows poor stereoselectivity, yielding mixtures of (E) and (Z) alkenes.[11] However, substituents can tip this balance:

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) increase the electron density on the ylidic carbon, making it more reactive and more "unstabilized-like." This can favor kinetic control and lead to a higher proportion of the (Z)-alkene.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) decrease the electron density, making the ylide less reactive and more "stabilized-like." This promotes reversibility in the oxaphosphetane formation, favoring thermodynamic control and leading to a higher proportion of the (E)-alkene.

-

}

Figure 2. Stereochemical pathways in the Wittig reaction.

Steric Effects

Steric hindrance plays a critical role, particularly in the formation of the transition state leading to the oxaphosphetane.[12] Large substituents on either the ylide or the aldehyde will seek to occupy positions that minimize steric clash. For benzyl phosphonium salts, ortho-substituents can significantly influence the E/Z ratio by sterically disfavoring one transition state geometry over another, often leading to an increase in selectivity.

Table 1: Predicted Stereochemical Outcomes for Substituted Benzyl Ylides

| Benzyl Substituent | Ylide Type | Expected Control | Major Alkene Isomer | Rationale |

| p-NO₂ | More Stabilized | Thermodynamic | (E) | Reversible oxaphosphetane formation favors the more stable trans intermediate.[8][11] |

| p-H | Semi-Stabilized | Mixed | Mixture (E/Z) | Borderline case with competing kinetic and thermodynamic pathways.[11] |

| p-OCH₃ | More Unstabilized | Kinetic | (Z) | Increased ylide reactivity leads to irreversible, kinetically controlled cycloaddition. |

| o-CH₃ | Semi-Stabilized | Kinetic | (Z) | Steric hindrance from the ortho-group can dominate the transition state, favoring a specific geometry.[12] |

Mastering the Reaction: Conditions and Protocols

The theoretical mechanism provides a roadmap, but successful synthesis lies in the careful control of reaction conditions.

The Critical Role of Lithium Salts: The "Salt-Free" Paradigm

Many common bases for ylide generation, such as n-butyllithium, introduce lithium salts (e.g., LiBr) into the reaction mixture. These salts can have a dramatic effect on the reaction mechanism and stereochemical outcome.[4][11] Lithium cations can coordinate to the oxygen atom of the betaine intermediate, stabilizing it and promoting equilibration, a phenomenon termed "stereochemical drift."[4] This can erode the kinetic (Z)-selectivity of unstabilized and semi-stabilized ylides. For this reason, achieving high (Z)-selectivity often requires "salt-free" conditions, using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.[19]

The Schlosser Modification for (E)-Alkene Synthesis

When the (E)-alkene is the desired product from an unstabilized or semi-stabilized ylide, the Schlosser modification is a powerful tool.[11][19] This procedure intentionally leverages the betaine intermediate. After the initial reaction at low temperature to form the lithium-complexed betaine, a second equivalent of strong base (e.g., phenyllithium) is added to deprotonate the carbon adjacent to the phosphorus. Subsequent protonation with a mild acid, followed by warming, leads to elimination that selectively produces the (E)-alkene.[4][19][20]

Experimental Protocol: Synthesis of trans-Stilbene

This protocol details a representative Wittig reaction using benzyltriphenylphosphonium chloride (a semi-stabilized ylide precursor) and benzaldehyde under conditions that favor the (E)-isomer.

Materials and Reagents

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Sodium hydroxide (50% w/w aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

1-Propanol

-

Deionized water

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (0.87 g) and benzaldehyde (0.50 g).[21]

-

Dissolution: Add 6 mL of DMF to the flask. Stir the mixture vigorously at room temperature until all solids are dissolved.

-

Ylide Generation and Reaction: While stirring rapidly, carefully add 10 drops (~0.2 mL) of 50% aqueous sodium hydroxide solution dropwise.[21]

-

Causality Note: The use of NaOH is sufficient here because the benzylic proton is relatively acidic (pKa ≈ 20-25). The biphasic nature of the reaction (organic DMF and aqueous NaOH) can be considered a form of phase-transfer catalysis.[22]

-

-

Reaction Monitoring: Continue to stir the mixture vigorously for 30 minutes. A color change from yellowish to reddish-orange is typically observed.[21]

-

Product Precipitation: After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol/water. This decreases the solubility of the organic product, causing it to precipitate.

-

Isolation: Collect the crude solid product via vacuum filtration, washing the solid with a small amount of cold 1:1 1-propanol/water.

-

Purification: Recrystallize the crude product from a minimal amount of hot 1-propanol (~4 mL) to yield pure trans-stilbene as a crystalline solid.[21]

}

Figure 3. A typical experimental workflow for a Wittig olefination.

Conclusion

The Wittig reaction, particularly with tunable semi-stabilized ylides like those derived from substituted benzyl phosphonium salts, offers a versatile platform for alkene synthesis. A sophisticated understanding of the underlying mechanistic principles—the kinetically controlled [2+2] cycloaddition, the potential for reversibility, and the influence of electronic and steric factors—empowers the research scientist to move beyond standard procedures and rationally design experiments for a desired stereochemical outcome. By carefully selecting substituents and controlling reaction conditions, especially the presence of ionic species like lithium, the Wittig reaction can be precisely guided to yield either (Z) or (E) alkenes, making it an indispensable tool in the synthesis of complex molecules for drug discovery and development.

References

-

Title: Schlosser Modification. Source: SynArchive. URL: [Link]

-

Title: Wittig Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Wittig Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Wittig reaction. Source: Wikipedia. URL: [Link]

-

Title: The Wittig Reaction. Source: University of Pittsburgh, Department of Chemistry. URL: [Link]

-

Title: the Wittig reaction. Source: YouTube. URL: [Link]

-

Title: 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Wittig Reaction: Mechanism and Examples. Source: NROChemistry. URL: [Link]

-

Title: Oxaphosphetane. Source: Wikipedia. URL: [Link]

-

Title: Oxaphosphetane Formation Definition. Source: Fiveable. URL: [Link]

-

Title: Schlosser Modification. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Wittig Reaction – Examples and Mechanism. Source: Master Organic Chemistry. URL: [Link]

-

Title: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Source: JoVE. URL: [Link]

-

Title: Stereochemistry and Mechanism in the Wittig Reaction. Source: ChemInform. URL: [Link]

-

Title: Georg Wittig and the Betaine: What Controversy? Source: ResearchGate. URL: [Link]

-

Title: WITTIG REACTION | MECHANISM. Source: AdiChemistry. URL: [Link]

-

Title: 20.4. The Wittig reaction. Source: Lumen Learning. URL: [Link]

-

Title: Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides. Source: ResearchGate. URL: [Link]

-

Title: The WITTIG REACTION With CHEMILUMINESCENCE! Source: University of California, Irvine. URL: [Link]

-

Title: What is the stereoselectivity of Wittig's reaction? Source: Quora. URL: [Link]

-

Title: Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types. Source: PubMed. URL: [Link]

-

Title: Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Source: ACS Publications. URL: [Link]

-

Title: The Wittig Reaction | Mechanism, Application & Examples. Source: Study.com. URL: [Link]

-

Title: Wittig and Wittig–Horner Reactions under Sonication Conditions. Source: NIH National Center for Biotechnology Information. URL: [Link]

-

Title: A Solvent Free Wittig Reaction. Source: University of Wisconsin-Stout. URL: [Link]

-

Title: Mechanism of the Wittig reaction: the role of substituents at phosphorus. Source: Journal of the American Chemical Society. URL: [Link]

-

Title: Recent applications of the Wittig reaction in alkaloid synthesis. Source: PubMed. URL: [Link]

-

Title: Applications of the Wittig Reaction on the Synthesis of Natural and Natural-Analogue Heterocyclic Compounds. Source: ResearchGate. URL: [Link]

Sources

- 1. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. study.com [study.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Oxaphosphetane - Wikipedia [en.wikipedia.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. quora.com [quora.com]

- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 19. synarchive.com [synarchive.com]

- 20. Schlosser Modification [organic-chemistry.org]

- 21. www1.udel.edu [www1.udel.edu]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of (3-Methylbenzyl)triphenylphosphonium Chloride

This guide provides a detailed analysis of the expected spectroscopic data for (3-Methylbenzyl)triphenylphosphonium chloride, a compound of interest for researchers in organic synthesis and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from analogous structures to offer a comprehensive, predictive overview of its ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry characteristics.

Introduction and Synthesis

This compound is a quaternary phosphonium salt with the chemical formula C₂₆H₂₄ClP and a molecular weight of 402.90 g/mol .[1] Such compounds are widely utilized as phase-transfer catalysts and as precursors to phosphorus ylides for the Wittig reaction, a cornerstone of alkene synthesis. Accurate spectroscopic characterization is paramount for verifying the successful synthesis and purity of this reagent.

While a commercial source for this compound exists, it is often supplied without analytical data, necessitating in-house characterization.[2] The synthesis is typically a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzyltriphenylphosphonium salts.[3]

Objective: To synthesize this compound from 3-methylbenzyl chloride and triphenylphosphine.

Materials:

-

3-Methylbenzyl chloride

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

-

To this solution, add 3-methylbenzyl chloride (1.05 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Self-Validation: The successful synthesis can be confirmed by the spectroscopic methods detailed in the following sections. The disappearance of the starting material signals (e.g., the singlet for the benzylic protons of 3-methylbenzyl chloride around 4.5 ppm in ¹H NMR) and the appearance of the characteristic product signals will validate the protocol's success.

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The following predictions are based on the known spectra of benzyltriphenylphosphonium chloride and the expected electronic effects of a methyl substituent.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the triphenylphosphine protons, the 3-methylbenzyl protons, and the methyl group protons. The benzylic protons will exhibit coupling to the ³¹P nucleus.

Reference Spectrum: Benzyltriphenylphosphonium Chloride (300 MHz, CDCl₃) [4]

-

δ 7.45 (m, 15H, PPh₃)

-

δ 6.97 (m, 1H, Ar-H)

-

δ 6.85 (m, 4H, Ar-H)

-

δ 2.28 (d, ²J(P,H) = 14 Hz, 2H, CH₂)

Predicted ¹H NMR Spectrum of this compound:

| Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.6-7.9 | m | - | 15H, PPh₃ |

| ~7.1-7.3 | m | - | 4H, Ar-H (3-methylbenzyl) |

| ~5.5 | d | ²J(P,H) ≈ 14-16 | 2H, P-CH₂ |

| ~2.3 | s | - | 3H, CH₃ |

Causality Behind Predictions:

-

Triphenylphosphine Protons: The fifteen protons of the three phenyl groups on the phosphorus atom are expected to appear as a complex multiplet in the range of δ 7.6-7.9 ppm, typical for these moieties in phosphonium salts.

-

3-Methylbenzyl Aromatic Protons: The four aromatic protons of the 3-methylbenzyl group will appear as a multiplet between δ 7.1-7.3 ppm. The methyl group's electron-donating effect will slightly shield these protons compared to unsubstituted benzyl protons.

-

Benzylic Protons: The methylene (CH₂) protons adjacent to the phosphorus atom are expected to be a doublet due to coupling with the ³¹P nucleus (spin ¹/₂). Their chemical shift is significantly downfield due to the adjacent positive charge on the phosphorus.

-

Methyl Protons: The methyl group protons will appear as a singlet around δ 2.3 ppm, a typical chemical shift for a methyl group on an aromatic ring.

Caption: Proton environments in (3-Methylbenzyl)triphenylphosphonium cation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 26 carbon atoms, with those directly bonded to the phosphorus atom or in close proximity exhibiting P-C coupling.

Reference Spectrum: Benzyltriphenylphosphonium Chloride (75 MHz, CDCl₃) [5]

-

δ 134.5 (s)

-

δ 133.8 (d, J=9Hz)

-

δ 131.0 (d, J=5Hz)

-

δ 129.6 (d, J=12Hz)

-

δ 128.3 (s)

-

δ 127.8 (s)

-

δ 127.0 (d, J=8Hz)

-

δ 117.4 (d, J=85Hz)

-

δ 30.2 (d, J=47Hz)

Predicted ¹³C NMR Spectrum of this compound:

| Predicted δ (ppm) | Assignment |

| ~138 | Ar-C (C-CH₃ of benzyl) |

| ~135 | Ar-C (para-C of PPh₃) |

| ~134 | Ar-C (ortho-C of PPh₃, d, J ≈ 10 Hz) |

| ~131 | Ar-C (meta-C of PPh₃, d, J ≈ 12 Hz) |

| ~129-130 | Ar-C (benzyl) |

| ~118 | Ar-C (ipso-C of PPh₃, d, J ≈ 85-90 Hz) |

| ~30 | P-CH₂ (d, J ≈ 45-50 Hz) |

| ~21 | CH₃ |

Causality Behind Predictions:

-

Aromatic Carbons: The aromatic region will be complex. The carbons of the triphenylphosphine groups will show characteristic doublets due to P-C coupling, with the ipso-carbon (directly attached to P) having a large coupling constant. The carbons of the 3-methylbenzyl group will have chemical shifts influenced by the methyl substituent.

-

Benzylic Carbon: The benzylic carbon (P-CH₂) will be a doublet with a large coupling constant (¹J(P,C)) and will be found around δ 30 ppm.

-

Methyl Carbon: The methyl carbon will appear as a singlet around δ 21 ppm.

³¹P NMR Spectroscopy

³¹P NMR is a highly effective technique for characterizing phosphonium salts. A single peak is expected in the proton-decoupled spectrum.

Reference Spectrum: Benzyltriphenylphosphonium Chloride (121 MHz, CDCl₃) [6]

-

δ 23.8 (s)

Predicted ³¹P NMR Spectrum of this compound: The chemical environment of the phosphorus atom is very similar to that in the unsubstituted benzyl analogue. Therefore, the ³¹P chemical shift is expected to be very close to the reference value.

-

Predicted δ (ppm): ~23-25 (s)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aromatic rings and the P-C bond.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3080 | C-H stretch (aromatic) |

| 2920-2960 | C-H stretch (methyl and methylene) |

| 1580-1600, 1480-1500 | C=C stretch (aromatic rings) |

| ~1440 | P-C stretch (characteristic for PPh₃)[7] |

| 1100-1120 | P-C stretch (characteristic for PPh₃)[7] |

| 720-760, 690-710 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry

For a salt, mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), will detect the cation. The chloride anion will not be observed in positive ion mode. The molecular ion will be the (3-Methylbenzyl)triphenylphosphonium cation, [M]⁺.

Predicted Mass Spectrum (ESI+):

-

m/z 367.15: [C₂₆H₂₄P]⁺, the parent cation.

-

Fragmentation: The primary fragmentation pathway is expected to be the loss of the 3-methylbenzyl group as a neutral radical, leading to the triphenylphosphine cation. However, cleavage of the P-Ph bond can also occur.

Major Predicted Fragments:

-

m/z 262.08: [P(C₆H₅)₃]⁺, triphenylphosphine cation.

-

m/z 183.08: [P(C₆H₅)₂]⁺, diphenylphosphinyl cation.

-

m/z 105.07: [C₈H₉]⁺, 3-methylbenzyl cation.

Caption: Predicted fragmentation of the (3-Methylbenzyl)triphenylphosphonium cation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The provided tables and interpretations, grounded in the known data of closely related compounds and fundamental spectroscopic principles, offer a robust framework for researchers to characterize this important synthetic reagent. While these predictions are expected to be highly accurate, experimental verification remains the gold standard in chemical analysis.

References

-

Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

ResearchGate. (n.d.). Synthesis of benzyl-triphenylphosphonium chloride and (pyridinylmethyl)triphenylphosphonium. Retrieved January 21, 2026, from [Link]

-

Chemical Shifts. (n.d.). (m-methylbenzyl)triphenylphosphonium chloride. Retrieved January 21, 2026, from [Link]

-

Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). H-1 NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved January 21, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 21, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 21, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 21, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 21, 2026, from [Link]

-

University of Puget Sound. (n.d.). Interpretation of mass spectra. Retrieved January 21, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved January 21, 2026, from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved January 21, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Retrieved January 21, 2026, from [Link]

-

CS229, Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Methylbenzyl)triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylbenzyl)triphenylphosphonium chloride is a key organic salt, primarily utilized as a precursor for Wittig reagents in synthetic organic chemistry. The precise structural elucidation and purity assessment of this compound are paramount for its effective application. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as an indispensable tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for signal assignment, a practical protocol for data acquisition, and an in-depth interpretation of the spectral features. Emphasis is placed on understanding the influence of the triphenylphosphonium moiety on the chemical shifts and coupling patterns of the benzylic and aromatic protons.

Introduction

This compound belongs to the class of quaternary phosphonium salts. These compounds are pivotal in organic synthesis, most notably as precursors to phosphorus ylides for the Wittig reaction, a cornerstone method for alkene synthesis. The reaction's success and stereochemical outcome are highly dependent on the purity and structural integrity of the phosphonium salt.

¹H NMR spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the structure of this compound. By analyzing the chemical shift, integration, and multiplicity of the proton signals, one can verify the presence of all constituent parts of the molecule and identify potential impurities. A key characteristic feature in the spectrum of benzylphosphonium salts is the two-bond coupling observed between the phosphorus-31 (³¹P) nucleus and the benzylic methylene protons (²J(P,H)), which provides unambiguous evidence of the compound's structure.[1][2]

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the this compound molecule. The structure contains several unique sets of protons, as illustrated below.

Figure 1: Molecular Structure of (3-Methylbenzyl)triphenylphosphonium Cation.

The distinct proton environments are:

-

Triphenyl (3x Ph) Protons: 15 protons on the three phenyl rings directly attached to the phosphorus atom. Due to complex coupling and similar electronic environments, these often appear as a complex multiplet.

-

3-Methylbenzyl Ring Protons: 4 aromatic protons on the meta-substituted benzyl ring.

-

Benzylic Methylene (CH₂) Protons: 2 protons of the CH₂ group linking the phosphorus atom to the 3-methylphenyl ring. These are labeled as Hₐ.

-

Methyl (CH₃) Protons: 3 protons of the methyl group on the benzyl ring.

Theoretical ¹H NMR Spectral Prediction

A prediction of the spectrum can be made based on established principles of chemical shifts and spin-spin coupling.

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Triphenyl Protons | 7.6 – 7.9 | Multiplet (m) | 15H | Aromatic protons deshielded by the inductive effect of the phosphonium cation. Complex overlapping signals are expected.[3] |

| 3-Methylbenzyl Protons | 6.9 – 7.3 | Multiplet (m) | 4H | Aromatic protons with shifts influenced by both the phosphonium group and the methyl group. |

| Benzylic CH₂ | 5.4 – 5.7 | Doublet (d) | 2H | Strongly deshielded by the adjacent positively charged phosphorus. The signal is split into a doublet by coupling to the ³¹P nucleus (²J(P,H) ≈ 14-16 Hz).[1][4][5] |

| Methyl CH₃ | 2.3 – 2.4 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |

Key Insight: The most diagnostic signal is the doublet for the benzylic CH₂ protons. Its downfield chemical shift is a direct consequence of the powerful electron-withdrawing nature of the P⁺ center.[6] The doublet splitting pattern, with a coupling constant typically between 14 and 16 Hz, is a hallmark of two-bond coupling to a ³¹P nucleus and is unambiguous proof of the benzyl-phosphorus bond.[1][2][4]

Experimental Protocol

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve many organic salts. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is poor.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required for optimal spectral quality.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Experiment: Standard ¹H (proton) acquisition.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-32 (to ensure good signal-to-noise ratio).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

Spectral Analysis and Interpretation

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key features, aligning with the theoretical predictions.

| Signal Assignment | Observed δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |

| Triphenyl Protons | ~ 7.85 - 7.65 | 15H | Multiplet | - |

| 3-Methylbenzyl Protons | ~ 7.25 - 7.00 | 4H | Multiplet | - |

| Benzylic CH₂ | ~ 5.54 | 2H | Doublet | ²J(P,H) ≈ 14.6 Hz |

| Methyl CH₃ | ~ 2.35 | 3H | Singlet | - |

| Residual Solvent (CHCl₃) | ~ 7.26 | - | Singlet | - |

In-depth Analysis:

-

Aromatic Region (δ 7.00 - 7.85 ppm): This region is dominated by two sets of signals. The large multiplet integrating to 15H between δ 7.65 and 7.85 ppm corresponds to the protons of the three phenyl rings attached to phosphorus.[3] The second, more upfield multiplet integrating to 4H represents the protons of the 3-methylbenzyl ring. The substitution pattern of this ring leads to a complex splitting pattern that is often not resolved into simple first-order multiplets.

-

Benzylic Region (δ 5.54 ppm): This is the most structurally informative signal. The two protons of the benzylic methylene group appear as a clean doublet at approximately δ 5.54 ppm.[5] The integration confirms the presence of two protons. The splitting into a doublet with a coupling constant of ~14.6 Hz arises from coupling to the spin-active ³¹P nucleus (100% natural abundance, I = ½).[7][8] This feature is definitive for the P-CH₂-Ar linkage.

-